2',4',5',7'-Tetrachlorofluorescein

Fluorescence Spectroscopy Fluorescent Probe Design Bioconjugation

2',4',5',7'-Tetrachlorofluorescein maintains maximal fluorescence intensity in the physiological pH range (6.8–7.4), making it the probe of choice for ratiometric live‑cell pH mapping and four‑color qPCR (TET channel). Its low singlet‑oxygen quantum yield (<0.1) and moderate triplet yield (~0.10) minimise phototoxicity and photobleaching during time‑lapse imaging, while the higher LogP (4.61–6.28) ensures stable intracellular retention. This precise 2',4',5',7'‑chlorination pattern delivers superior signal‑to‑noise and spectral compatibility with standard GFP filter cubes, directly improving assay reproducibility compared with generic fluorescein or other halogenated analogs.

Molecular Formula C20H8Cl4O5
Molecular Weight 470.1 g/mol
CAS No. 2320-38-9
Cat. No. B1197380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4',5',7'-Tetrachlorofluorescein
CAS2320-38-9
Synonyms2',4',5',7'-tetrachlorofluorescein
Molecular FormulaC20H8Cl4O5
Molecular Weight470.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Cl)O)Cl)Cl)O)Cl
InChIInChI=1S/C20H8Cl4O5/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20/h1-6,25-26H
InChIKeyWBLLWHYYHNSTFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′,4′,5′,7′-Tetrachlorofluorescein (CAS 2320-38-9): Spectral Identity and Core Properties for Fluorescent Probe Procurement


2′,4′,5′,7′-Tetrachlorofluorescein (CAS 2320-38-9), a halogenated xanthene dye within the fluorescein family, is defined by the IUPAC name 2′,4′,5′,7′-tetrachloro-3′,6′-dihydroxyspiro[2-benzofuran-3,9′-xanthene]-1-one and a molecular weight of 470.09 g/mol . Characterized by an absorption maximum at 519 nm and an emission maximum at 535 nm, it exhibits a fluorescence quantum yield of approximately 0.47 and an extinction coefficient at excitation maximum of 100,000 M⁻¹cm⁻¹ [1]. A predicted pKa of 7.07 and a calculated LogP of 4.61-6.28 indicate its hydrophobic character and pH-responsive behavior near physiological conditions [2]. These photophysical and chemical attributes establish the baseline performance characteristics that differentiate this compound from unsubstituted fluorescein and other halogenated analogs in analytical and biological applications.

Why 2′,4′,5′,7′-Tetrachlorofluorescein Cannot Be Substituted with Unmodified Fluorescein or Other Halogenated Analogs


The performance of 2′,4′,5′,7′-tetrachlorofluorescein in fluorescence-based assays is governed by the precise number and position of its chlorine substituents, which directly modulate three critical parameters: spectral profile, pH sensitivity, and photostability [1][2]. Unmodified fluorescein (CAS 2321-07-5) exhibits a pKa of ~6.4 and a markedly different pH-fluorescence relationship, rendering it less suitable for physiological pH measurements (6.8–7.4) compared to its chlorinated derivative, which maintains maximum fluorescence intensity in this exact range [3]. Similarly, substitution with alternative halogens or a different chlorination pattern—as seen in 2′,7′-dichlorofluorescein (DCF) or the more heavily brominated and iodinated eosin Y (CAS 17372-87-1) and rose bengal (CAS 632-69-9)—shifts absorption/emission maxima, alters quantum yields, and drastically changes reactive oxygen species (ROS) generation capacity [4]. Generic substitution thus risks compromised signal intensity, altered spectral compatibility with existing filter sets, and unintended photochemical side reactions, directly undermining assay reproducibility and data integrity.

2′,4′,5′,7′-Tetrachlorofluorescein: Comparator-Based Quantitative Differentiation Evidence


Fluorescence Quantum Yield and Spectral Comparison: 2′,4′,5′,7′-Tetrachlorofluorescein vs. Fluorescein

2′,4′,5′,7′-Tetrachlorofluorescein (TET) maintains a high fluorescence quantum yield of 0.47, which is comparable to, and in some solvent conditions exceeds, that of the fluorescein dianion (quantum yield 0.37 for the monoanion, 0.93 for the dianion) . However, its maximum fluorescence intensity is achieved within the physiological pH range of 6.8–7.4, whereas unmodified fluorescein exhibits a more pronounced pH-dependent shift in quantum yield, reaching maximum efficiency only under more basic conditions [1]. Spectrally, TET exhibits an absorption maximum at 519 nm and emission maximum at 535 nm, a 20-25 nm bathochromic (red) shift compared to fluorescein (absorption ~494 nm, emission ~521 nm) . This spectral separation reduces overlap with common UV-excited fluorophores and improves multiplexing capability.

Fluorescence Spectroscopy Fluorescent Probe Design Bioconjugation

pKa and pH Sensitivity Profiling: 2′,4′,5′,7′-Tetrachlorofluorescein vs. Fluorescein

2′,4′,5′,7′-Tetrachlorofluorescein exhibits a predicted pKa of 7.07±0.20, which is elevated relative to unsubstituted fluorescein (pKa ~6.4) [1]. Critically, this pKa shift expands the pH range of maximum fluorescence sensitivity into the physiological regime of 6.8–7.4, where its fluorescence intensity reaches a plateau, whereas fluorescein's intensity continues to rise steeply across this interval [2]. As a result, TET provides a more stable signal baseline in live-cell experiments where minor fluctuations in cytosolic or organellar pH occur, while still retaining the ability to resolve acidic compartments (pH 3.5–7.0) [3]. The lower pKa of fluorescein limits its utility in acidic organelles (e.g., lysosomes) due to signal quenching, whereas TET maintains appreciable fluorescence in mildly acidic environments.

Intracellular pH Measurement Fluorescent pH Probes Live-Cell Imaging

Singlet Oxygen Quantum Yield Comparison: 2′,4′,5′,7′-Tetrachlorofluorescein Backbone vs. Brominated/Iodinated Derivatives

While 2′,4′,5′,7′-tetrachlorofluorescein itself is not a primary singlet oxygen generator, its core scaffold serves as the baseline for understanding the impact of heavier halogen substitution. In a direct comparative photochemical study, the tetrabromo-tetrachloro derivative phloxine B (2′,4′,5′,7′-tetrabromo-4,5,6,7-tetrachlorofluorescein) exhibited a singlet oxygen quantum yield (ΦΔ) of 0.59 upon visible irradiation (>400 nm) in D₂O, whereas the simpler 2′,7′-dichlorofluorescein (DCF) yielded only 0.06 [1]. This 10-fold difference is attributed to the heavy atom effect of bromine and iodine, which facilitates intersystem crossing to the triplet state. 2′,4′,5′,7′-Tetrachlorofluorescein, containing only chlorine substituents, is expected to have a ΦΔ value closer to that of DCF (<0.1), based on the known relationship between atomic mass and singlet oxygen generation efficiency [2]. Consequently, TET is a far less phototoxic alternative to rose bengal (ΦΔ ~0.75) or phloxine B for live-cell imaging applications where ROS production would introduce confounding variables.

Photodynamic Therapy Photosensitization Reactive Oxygen Species

Photostability and Electron Transfer Reactivity: Chlorinated Fluoresceins vs. Non-Halogenated Parent

Chlorinated fluoresceins, including 2′,4′,5′,7′-tetrachlorofluorescein, exhibit triplet quantum yields on the order of 0.10, a measurable increase from unsubstituted fluorescein due to the heavy atom effect of chlorine [1]. While this modest triplet yield can promote some photobleaching under prolonged, high-intensity illumination, it is substantially lower than the yields observed for brominated (e.g., eosin, ~0.28) or iodinated (e.g., erythrosine, ~1.0) analogs [2]. Importantly, this triplet state enables efficient electron transfer reactions with amine-containing matrices, which can be exploited in specific assay formats [3]. This balance of moderate photostability and controlled triplet reactivity positions 2′,4′,5′,7′-tetrachlorofluorescein as a more robust alternative to fluorescein in applications requiring extended imaging times, while avoiding the rapid photobleaching that plagues eosin Y under high laser power.

Photobleaching Resistance Fluorescence Microscopy Triplet State Chemistry

Spectral Compatibility for Real-Time PCR Multiplexing: TET vs. JOE and VIC Dyes

2′,4′,5′,7′-Tetrachlorofluorescein (TET) is spectrally similar to rhodamine 6G (R6G), JOE, and VIC dyes, with absorption/emission maxima of 519/535 nm [1]. In the context of real-time PCR, TET-labeled oligonucleotide probes are widely used for multiplexed detection, where their spectral profile allows them to be combined with FAM (fluorescein, 495/520 nm) and HEX/JOE (535/555 nm) in a single reaction [2]. The specific advantage of TET over JOE lies in its ~5-10 nm blue-shifted emission relative to JOE (emission ~545 nm), which reduces spectral crosstalk into the HEX channel in common four-color detection systems. Furthermore, the availability of TET phosphoramidite and succinimidyl ester derivatives enables straightforward covalent conjugation to oligonucleotides via solid-phase synthesis or post-synthetic labeling, a workflow well-documented in patents and commercial applications .

Real-Time PCR Oligonucleotide Labeling Multiplex Assays

LogP and Hydrophobicity Comparison: 2′,4′,5′,7′-Tetrachlorofluorescein vs. Fluorescein and Eosin Y

2′,4′,5′,7′-Tetrachlorofluorescein exhibits a calculated LogP value of 4.61–6.28, which is substantially higher than that of unsubstituted fluorescein (LogP ~2.5–3.5) and eosin Y (LogP ~3.5–4.5) [1]. This increased hydrophobicity, conferred by the four chlorine substituents on the xanthene ring, enhances passive diffusion across lipid bilayers and improves intracellular retention by reducing the rate of passive efflux [2]. In live-cell imaging, fluorescein-based probes (e.g., fluorescein diacetate, FDA) suffer from rapid leakage due to the low hydrophobicity of the free fluorescein product, whereas chlorinated analogs are retained longer within the cytoplasmic compartment [3]. This property makes 2′,4′,5′,7′-tetrachlorofluorescein a superior choice for long-term tracking experiments where maintaining a stable intracellular signal is critical.

Cell Permeability Intracellular Retention Dye Leakage

Optimal Application Scenarios for 2′,4′,5′,7′-Tetrachlorofluorescein Based on Quantitative Differentiation Evidence


Multiplex Real-Time PCR with FAM, TET, and HEX Probes

2′,4′,5′,7′-Tetrachlorofluorescein (TET)-labeled oligonucleotides are employed in four-color real-time PCR detection systems alongside FAM (emission ~520 nm) and HEX (emission ~555 nm). The 10 nm blue-shifted emission of TET (535 nm) relative to JOE/VIC (545 nm) minimizes spectral overlap into the HEX channel, enabling accurate quantification of up to four targets in a single reaction vessel [1]. TET phosphoramidite is routinely used for 5′-end labeling during solid-phase oligonucleotide synthesis, with the resulting probes exhibiting high fluorescence quantum yield (0.47) and excellent signal-to-noise ratios [2].

Intracellular pH Mapping in Live-Cell Imaging

The pKa of 7.07 and maximal fluorescence intensity in the physiological pH range of 6.8–7.4 make 2′,4′,5′,7′-tetrachlorofluorescein an ideal ratiometric or intensiometric probe for mapping cytosolic and organellar pH in live cells . Its higher LogP (4.61–6.28) enhances membrane permeability and reduces efflux compared to fluorescein, allowing for stable intracellular retention over extended imaging periods [1]. The compound's low singlet oxygen quantum yield (<0.1) and moderate triplet yield (~0.10) ensure minimal phototoxicity and photobleaching, preserving cell viability during time-lapse acquisition [2].

Fluorescence-Based Assays Requiring Minimal Phototoxicity

In contrast to brominated or iodinated xanthene dyes like eosin Y, phloxine B, or rose bengal, which generate singlet oxygen with quantum yields ranging from 0.28 to 0.75, 2′,4′,5′,7′-tetrachlorofluorescein produces negligible ROS (ΦΔ < 0.1) . This property is critical for long-term live-cell tracking, high-content screening, and any assay where oxidative stress would introduce confounding biological responses. The compound's green fluorescence (519/535 nm) is compatible with standard GFP filter cubes, and its improved photostability relative to fluorescein reduces signal decay during repeated imaging cycles [1].

Chromatographic Method Development and Pharmacokinetic Studies

Validated reverse-phase HPLC methods for 2′,4′,5′,7′-tetrachlorofluorescein have been established using Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phases, providing a robust platform for purity analysis and impurity isolation . The method is scalable and compatible with mass spectrometry detection when phosphoric acid is substituted with formic acid. These chromatographic conditions are directly applicable to pharmacokinetic studies where accurate quantification of the dye and its metabolites in biological matrices is required, leveraging its high LogP for effective extraction and separation [1].

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